(R)-Pyrrolidine-2-carbonitrile hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of (R)-Pyrrolidine-2-carbonitrile derivatives involves multiple steps starting from basic building blocks such as L-proline. The process typically includes N-chloroacetion, carboxyl amination, and carboxamide dehydration to yield the target compound (Ma Yu-zhuo, 2010). An alternative synthesis approach involves reacting L-proline with chloroacetyl chloride followed by conversion to the carbonitrile via an amide intermediate, showcasing its utility in preparing dipeptidyl peptidase IV inhibitors (Santosh K. Singh et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrrolidine-2-carbonitrile derivatives can be characterized by techniques such as X-ray crystallography, providing insights into their geometric configuration and molecular interactions. The crystal structure determination of related pyridine and pyrrolidine derivatives reveals important structural features, including the orientation of functional groups and molecular conformation which are crucial for understanding their chemical reactivity and properties (Marina Tranfić et al., 2011).
Chemical Reactions and Properties
(R)-Pyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including cyclocondensation with alpha-aminonitriles and enones to form pyrrole and pyrrolizidine derivatives. These reactions are pivotal for synthesizing a wide range of bioactive compounds. The reactivity under different conditions illustrates the compound's versatility as a building block in organic synthesis (I. Bergner et al., 2009).
Scientific Research Applications
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Pharmaceutical Industry
- L-lysine hydrochloride, another hydrochloride compound, has been used in the pharmaceutical industry . A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method has been developed to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension . This method is very specific and cost-effective and does not require sample preparation and sample pretreatment .
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Organic Chemistry
- Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . This includes their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
Pharmaceutical Industry
- L-lysine hydrochloride, another hydrochloride compound, has been used in the pharmaceutical industry . A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method has been developed to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension . This method is very specific and cost-effective and does not require sample preparation and sample pretreatment .
-
Organic Chemistry
- Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . This includes their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Future Directions
properties
IUPAC Name |
(2R)-pyrrolidine-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTUXCBPTVKQZ-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375204 | |
Record name | (R)-Pyrrolidine-2-carbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Pyrrolidine-2-carbonitrile hydrochloride | |
CAS RN |
675602-84-3 | |
Record name | (R)-Pyrrolidine-2-carbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675602-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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